molecular formula C18H20N2O2 B2433053 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one CAS No. 2411263-07-3

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one

Cat. No. B2433053
CAS RN: 2411263-07-3
M. Wt: 296.37
InChI Key: RWLLCDSWCBBGMX-UHFFFAOYSA-N
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Description

1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one, commonly known as CBAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBAP is a pyridinone derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

CBAP has been found to exert its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. CBAP has also been found to activate certain signaling pathways, including the nuclear factor-kappa B pathway. Furthermore, CBAP has been found to modulate the expression of certain genes, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
CBAP has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CBAP has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, CBAP has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

CBAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. CBAP also has several biological activities, making it a useful tool for studying various biological processes. However, CBAP also has certain limitations. It has low solubility in aqueous solutions, making it difficult to use in certain experiments. CBAP also has limited bioavailability, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of CBAP. One potential direction is the development of CBAP-based fluorescent probes for imaging biological systems. Another direction is the development of CBAP-based enzyme inhibitors for the treatment of various diseases. Furthermore, the anticancer properties of CBAP could be further studied for the development of novel anticancer drugs. Finally, the limitations of CBAP could be addressed by developing new methods for increasing its solubility and bioavailability.
Conclusion:
In conclusion, CBAP is a pyridinone derivative that has several potential applications in scientific research. It has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CBAP has been synthesized using various methods and has been found to exert its effects through various mechanisms. Although CBAP has several advantages for use in lab experiments, it also has certain limitations. There are several future directions for the study of CBAP, including the development of CBAP-based fluorescent probes and enzyme inhibitors.

Synthesis Methods

CBAP can be synthesized using various methods, including the reaction of 3-[(2-bromo-5-methylphenyl)amino]cyclobutene with 2-pyridone in the presence of a palladium catalyst. Another method involves the reaction of 3-[(2-bromo-5-methylphenyl)amino]cyclobutene with 2-hydroxypyridine in the presence of a copper catalyst. These methods have been optimized to produce high yields of CBAP with high purity.

Scientific Research Applications

CBAP has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CBAP has also been studied for its potential use as a fluorescent probe for imaging biological systems. Furthermore, CBAP has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

properties

IUPAC Name

1-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18-9-1-2-10-19(18)15-7-4-8-17(11-15)22-13-16-12-20(16)14-5-3-6-14/h1-2,4,7-11,14,16H,3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLLCDSWCBBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)N4C=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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